N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(morpholin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c23-20-16-18(24-22(28)17-25-12-14-29-15-13-25)6-7-21(20)27-10-8-26(9-11-27)19-4-2-1-3-5-19/h1-7,16H,8-15,17H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZOTNIGAMRXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=O)CN4CCOCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(morpholin-4-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 3-fluoro-4-nitroaniline with 4-phenylpiperazine under specific conditions to form an intermediate, which is then reacted with morpholine and acetic anhydride to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an amine or alcohol derivative.
Scientific Research Applications
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(morpholin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The morpholine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Linezolid-Related Analogues
Compound : (S)-N-({3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide (CAS 872992-20-6)
- Molecular Formula : C₁₆H₂₀FN₃O₄
- Key Features: Oxazolidinone ring (critical for antibacterial activity in Linezolid derivatives) and morpholinyl-fluorophenyl substitution .
- Comparison: Unlike the main compound, this Linezolid impurity lacks the phenylpiperazine group, instead incorporating an oxazolidinone scaffold. This structural divergence suggests distinct mechanisms of action—Linezolid derivatives inhibit bacterial protein synthesis, whereas the main compound’s phenylpiperazine group may confer affinity for neurological receptors .
Thiazole-Containing Analogues
Compound : N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (CAS 338749-93-2)
- Molecular Formula : C₁₅H₁₅ClN₃O₂S
- Key Features: 2-Chlorophenyl-substituted thiazole ring and morpholinoacetamide .
- Comparison: The thiazole ring enhances metabolic stability compared to the phenylpiperazine group in the main compound. This compound’s structural differences may favor antimicrobial or anticancer applications .
Spirocyclic Analogues
Compound : N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
- Key Features : Fluorobenzyl group and diazaspiro ring system .
- Comparison : The spirocyclic architecture introduces conformational rigidity, which may enhance selectivity for specific targets (e.g., enzymes or GPCRs). The absence of a phenylpiperazine or morpholine group in this compound highlights the main compound’s unique dual functionality .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(morpholin-4-yl)acetamide | Not provided | C₂₃H₂₆FN₅O₂ (inferred) | Phenylpiperazine, morpholinoacetamide | Neurological/kinase targets |
| Linezolid Impurity (Desfluoro) | 872992-20-6 | C₁₆H₂₀FN₃O₄ | Oxazolidinone, morpholinyl-fluorophenyl | Antibacterial |
| N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-... | 338749-93-2 | C₁₅H₁₅ClN₃O₂S | Thiazole, 2-chlorophenyl | Antimicrobial/anticancer |
| N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-...) | Multiple | C₁₈H₂₀FN₃O₃ (inferred) | Diazaspiro ring, fluorobenzyl | Enzyme/GPCR modulation |
Key Research Findings and Implications
Structural Activity Relationships (SAR): The phenylpiperazine group in the main compound may enhance binding to CNS receptors compared to oxazolidinone or thiazole derivatives . Morpholine substituents improve solubility, critical for oral bioavailability in drug candidates .
Synthetic Challenges: The preparation of the main compound likely requires multi-step synthesis, including Suzuki coupling for the phenylpiperazine group and amide bond formation for the morpholinoacetamide. This contrasts with the oxazolidinone synthesis in Linezolid derivatives, which relies on stereoselective cyclization .
Safety and Efficacy: No direct toxicity data are available for the main compound. However, analogues like N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (95% purity) suggest stringent purity standards are feasible for similar compounds .
Biological Activity
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(morpholin-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 333.42 g/mol. The compound features a piperazine ring and a morpholine moiety, which contribute to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H24FN3O2 |
| Molecular Weight | 333.42 g/mol |
| CAS Number | Not specified |
| Purity | >95% |
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant properties. A study evaluated various analogs in animal models, demonstrating significant anticonvulsant activity, particularly in the maximal electroshock (MES) test. The introduction of the fluorine atom was found to enhance the metabolic stability and lipophilicity of the compounds, facilitating better central nervous system (CNS) penetration .
The proposed mechanism involves modulation of neurotransmitter systems, particularly through interaction with serotonin and dopamine receptors. The piperazine and morpholine groups are believed to play crucial roles in receptor binding and activity modulation. The lipophilic nature of the compound allows it to cross the blood-brain barrier effectively, which is essential for CNS-targeted therapies .
Case Studies
Several studies have highlighted the biological efficacy of compounds similar to this compound:
- Anticonvulsant Efficacy : In a study involving various derivatives, compounds with similar structures showed protection in MES tests at doses ranging from 100 mg/kg to 300 mg/kg. The findings suggested that modifications in substituents could significantly affect the anticonvulsant activity .
- Pharmacokinetic Studies : Research has demonstrated that fluorinated compounds tend to have improved pharmacokinetic profiles due to their enhanced metabolic stability and altered distribution characteristics. This is particularly relevant in developing drugs for chronic conditions such as epilepsy .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the piperazine and morpholine rings significantly influenced biological activity. For instance:
- Incorporation of Fluorine : Enhances lipophilicity and metabolic stability.
- Piperazine Variants : Replacement with benzyl or hydroxyethyl groups resulted in decreased activity, emphasizing the importance of specific structural features for maintaining efficacy .
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Fluorination | Increased stability and CNS penetration |
| Piperazine to Benzyl | Decreased activity |
| Morpholine Variants | Variable effects depending on structure |
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(morpholin-4-yl)acetamide?
- Methodological Answer : The synthesis typically involves coupling 4-phenylpiperazine with a fluorinated benzoyl chloride derivative under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Key steps include:
- Nucleophilic substitution : Reacting the amine group of 4-phenylpiperazine with an activated acetamide intermediate.
- Temperature control : Maintaining 25–40°C to prevent side reactions.
- Purification : Use column chromatography or recrystallization to isolate the product .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | Triethylamine, DCM, 30°C | 65–75 | ≥95% |
| Purification | Ethanol/water recrystallization | 85 | 99% |
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., fluorine at C3, morpholine integration) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% for pharmacological studies) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z 440.2) .
Q. What safety protocols are required for handling intermediates during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact with toxic intermediates (e.g., fluorinated benzoyl chlorides) .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can structural modifications optimize pharmacokinetic properties like bioavailability?
- Methodological Answer :
- Lipophilicity adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance blood-brain barrier penetration .
- Hydrogen bond donors/acceptors : Modify morpholine or piperazine rings to improve solubility (e.g., replacing morpholine with piperidine) .
- Data Table :
| Derivative | LogP | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| Parent compound | 3.2 | 0.8 | 22 |
| -CF₃ analog | 2.8 | 1.5 | 45 |
Q. How can researchers resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under consistent pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1%) .
- Orthogonal assays : Validate receptor binding (e.g., radioligand assays) with functional assays (e.g., cAMP measurement) .
- Solubility checks : Use dynamic light scattering (DLS) to detect aggregation in cell-based assays .
Q. What strategies ensure enantiomeric purity in chiral intermediates?
- Methodological Answer :
- Chiral chromatography : Separate enantiomers using cellulose-based columns .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during coupling steps .
- Data Table :
| Method | Enantiomeric Excess (%) | Cost (USD/g) |
|---|---|---|
| Chiral HPLC | 99.5 | 1200 |
| Asymmetric catalysis | 98.0 | 800 |
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in receptor binding vs. functional activity data?
- Methodological Answer :
- Receptor occupancy vs. efficacy : High binding affinity may not correlate with functional antagonism due to allosteric modulation. Use β-arrestin recruitment assays to assess signaling bias .
- Metabolic stability : Check for rapid hepatic clearance using microsomal assays, which may reduce in vivo activity despite strong in vitro binding .
Designing SAR studies to prioritize substituents for anticancer activity :
- Methodological Answer :
- Library synthesis : Prepare derivatives with variations in the phenylpiperazine (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and morpholine rings.
- In vitro screening : Test against panels like NCI-60 to identify structure-activity trends.
- Computational modeling : Use molecular docking to predict interactions with kinase targets (e.g., c-KIT) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
